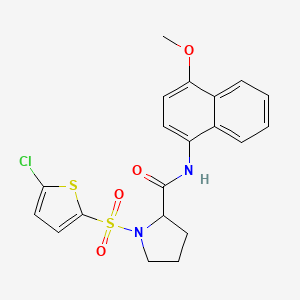
Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone is a compound with the molecular formula C21H16N2O3S . It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,5-bis-(2-hydroxy-lphen-yl)-1,3,4-oxadiazole with N-benzyl-2-chloro-acetamide . Another method involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines .Molecular Structure Analysis
The molecular structure of Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone includes a 1,3,4-oxadiazole ring, a phenyl ring, and a sulfone group .Chemical Reactions Analysis
The compound can be synthesized through a series of reactions involving phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione . The intermediate oxadiazole is then reacted with other compounds to yield the final product .Physical And Chemical Properties Analysis
The compound has a molecular weight of 376.4 g/mol . It has a topological polar surface area of 81.4 Ų and a complexity of 565 . The compound has no hydrogen bond donors but has five hydrogen bond acceptors .Applications De Recherche Scientifique
- It has demonstrated diverse biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
- 2,5-disubstituted-1,3,4-oxadiazoles, a class to which this compound belongs, exhibit important biological activities. These include anti-depressive and anti-convulsive effects .
- Benzoxazole derivatives have been investigated for their herbicidal and insecticidal properties. The compound’s structure may contribute to these effects .
- Conjugated macrocyclic arrangements containing the 1,3,4-oxadiazole core exhibit interesting properties, such as electron-transfer behavior and luminescence. These applications extend to laser dyes, scintillators, optical brighteners, and organic light-emitting diodes .
- Triazoles, including 1,3,4-oxadiazoles, play a role in bioconjugation reactions. They are essential in proteomics and DNA research, where they facilitate target-templated in situ chemistry .
- Researchers have explored various synthetic methodologies for benzoxazole derivatives using 2-aminophenol. Nanocatalysts, metal catalysts, and ionic liquid catalysts have been employed under different reaction conditions .
Medicinal Chemistry and Drug Discovery
Anti-Depressive and Anti-Convulsive Properties
Herbicidal and Insecticidal Applications
Electron-Transfer and Luminescent Properties
Bioconjugation Reactions and Proteomics
Synthetic Strategies and Nanocatalysts
Mécanisme D'action
Target of Action
Compounds containing the 1,3,4-oxadiazole nucleus, such as the one , have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that 1,3,4-oxadiazoles interact with their targets in a way that leads to their broad range of chemical and biological properties .
Biochemical Pathways
1,3,4-oxadiazoles have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Compounds containing the 1,3,4-oxadiazole nucleus have been reported to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Orientations Futures
Research into 1,3,4-oxadiazole derivatives, including Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone, is ongoing due to their diverse biological effects . Future directions may include the development of new potent antiviral molecules , and further exploration of their potential as alkaline phosphatase inhibitors .
Propriétés
IUPAC Name |
2-(2-benzylsulfonylphenyl)-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-27(25,15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-23-22-20(26-21)17-11-5-2-6-12-17/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPXIAJUPYWBHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2374403.png)
![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2374409.png)
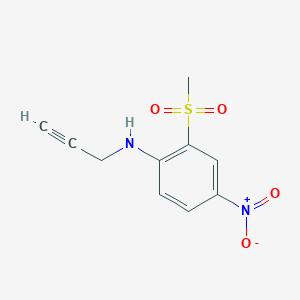
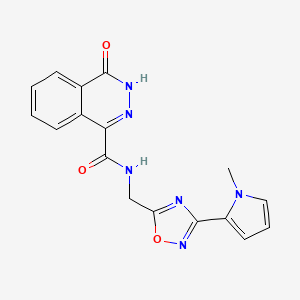
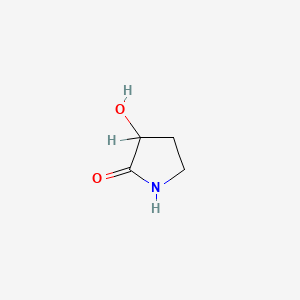
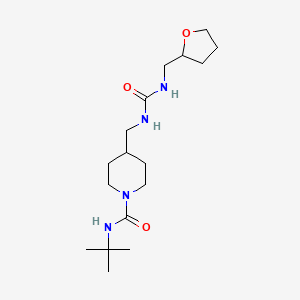
![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2374418.png)

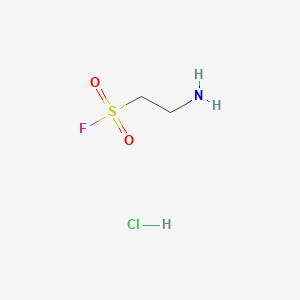

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2374423.png)

